molecular formula C20H21N3O3S2 B2481286 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-04-6

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2481286
CAS No.: 2034572-04-6
M. Wt: 415.53
InChI Key: BFGBVHOFABPRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Drug Development

Compounds with structural similarity to N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide have been extensively studied for their pharmacological properties. For example, κ-opioid receptor (KOR) antagonists show promise for treating depression and addiction disorders, with studies demonstrating their ability to modulate receptor activity and influence behavioral outcomes in animal models (Grimwood et al., 2011). Similarly, compounds acting on the CB1 cannabinoid receptor have been analyzed for their molecular interactions, providing valuable information for the development of selective antagonists (Shim et al., 2002).

Molecular Interaction Studies

The study of molecular interactions of these compounds with their target receptors provides insights into their binding mechanisms and helps in the rational design of new therapeutic agents. For instance, the analysis of the antagonist SR141716 for the CB1 cannabinoid receptor revealed detailed information about conformer stability and receptor binding, which is crucial for understanding the molecular basis of antagonist activity (Shim et al., 2002).

Synthesis and Chemical Characterization

The synthesis of structurally complex molecules related to this compound often involves innovative chemical methodologies. For example, research on the synthesis of benzamide derivatives and their metal complexes has contributed to the development of new synthetic routes and the exploration of their potential biological activities (Khatiwora et al., 2013). These synthetic efforts are vital for producing compounds with desired properties for further biological evaluation.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-20(19-12-16-4-1-2-6-18(16)27-19)22-13-15-7-10-23(11-8-15)28(25,26)17-5-3-9-21-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBVHOFABPRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.